molecular formula C15H13N3OS B10806487 N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

Cat. No.: B10806487
M. Wt: 283.4 g/mol
InChI Key: ZOLGQOQHZDHNGJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thiazole ring, a pyridine ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 4-methoxyaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired thiazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring, a pyridine ring, and a methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-6-4-12(5-7-13)17-15-18-14(10-20-15)11-3-2-8-16-9-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLGQOQHZDHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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